An In-Depth Technical Guide to 4-Fluoro-3-methylphenyl carbonochloridate: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 4-Fluoro-3-methylphenyl carbonochloridate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated organic compounds often exhibit unique physicochemical properties that can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. 4-Fluoro-3-methylphenyl carbonochloridate, a reactive intermediate, embodies the potential of this strategy. This technical guide provides a comprehensive overview of its synthesis, characterization, and safe handling, with a particular focus on its application in the development of novel therapeutics. As a Senior Application Scientist, the following content is curated to blend theoretical knowledge with practical, field-proven insights, ensuring both scientific rigor and operational relevance.
Molecular Profile and Physicochemical Properties
4-Fluoro-3-methylphenyl carbonochloridate is the chloroformate ester of 4-fluoro-3-methylphenol. The introduction of the carbonochloridate group transforms the phenolic hydroxyl group into a highly reactive site, making it an excellent acylating agent for introducing the 4-fluoro-3-methylphenoxycarbonyl moiety into a target molecule.
Molecular Structure and Weight
The chemical structure of 4-Fluoro-3-methylphenyl carbonochloridate is presented below:
Figure 1: Chemical structure of 4-Fluoro-3-methylphenyl carbonochloridate.
Based on its molecular formula, C₈H₆ClFO₂, the molecular weight and other key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClFO₂ | - |
| Molecular Weight | 188.58 g/mol | [Calculated] |
| Appearance | Expected to be a colorless to light yellow liquid | [Analogy] |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, THF, toluene); reacts with water. | [Analogy] |
Synthesis of 4-Fluoro-3-methylphenyl carbonochloridate
The synthesis of aryl chloroformates is typically achieved by the reaction of the corresponding phenol with phosgene or a phosgene equivalent, such as triphosgene.[1] Triphosgene, being a solid, is often preferred in a laboratory setting for its comparative ease of handling over gaseous phosgene.[2]
Reaction Mechanism: Phenol Phosgenation
The reaction proceeds via a nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of phosgene (or its in-situ generated equivalent from triphosgene). The subsequent elimination of a chloride ion and a proton (facilitated by a base) yields the aryl chloroformate.
Figure 2: Generalized mechanism for the formation of an aryl chloroformate.
Detailed Experimental Protocol (Triphosgene Method)
This protocol is a representative procedure based on established methods for the synthesis of aryl chloroformates from phenols using triphosgene.[3] Extreme caution must be exercised as this reaction generates phosgene in situ, which is highly toxic. All operations must be performed in a well-ventilated fume hood.
Materials:
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4-Fluoro-3-methylphenol (1.0 eq)
-
Triphosgene (0.35-0.40 eq)
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Anhydrous Dichloromethane (DCM) or Toluene
-
Pyridine or Triethylamine (1.0-1.2 eq)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with a solution of 4-fluoro-3-methylphenol in anhydrous dichloromethane.
-
Cooling: The flask is cooled to 0 °C in an ice bath.
-
Addition of Triphosgene: A solution of triphosgene in anhydrous dichloromethane is added dropwise to the stirred solution of the phenol.
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Base Addition: A solution of pyridine or triethylamine in anhydrous dichloromethane is added dropwise via the dropping funnel, maintaining the temperature at 0-5 °C. The formation of a precipitate (pyridinium or triethylammonium hydrochloride) will be observed.
-
Reaction Monitoring: The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting phenol.
-
Work-up:
-
The reaction mixture is filtered to remove the precipitated hydrochloride salt.
-
The filtrate is carefully washed with cold dilute hydrochloric acid (to remove excess pyridine/triethylamine), followed by cold saturated sodium bicarbonate solution, and finally with brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure at a low temperature to avoid decomposition of the product.
-
-
Purification: The crude product can be purified by vacuum distillation to yield pure 4-Fluoro-3-methylphenyl carbonochloridate.[1]
Analytical Characterization
Due to the lack of publicly available spectral data for 4-Fluoro-3-methylphenyl carbonochloridate, the expected spectral characteristics are inferred from data for the closely related compound, 4-fluorophenyl chloroformate.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The methyl group will appear as a singlet.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the chloroformate group, the aromatic carbons (with C-F coupling), and the methyl carbon. The carbonyl carbon is expected to appear significantly downfield.
Infrared (IR) Spectroscopy
The IR spectrum is a crucial tool for confirming the formation of the chloroformate. The most characteristic absorption band will be a strong C=O stretching vibration of the chloroformate group, typically observed in the range of 1770-1800 cm⁻¹. Other significant peaks will correspond to C-F stretching and aromatic C-H and C=C stretching vibrations.[4]
Safe Handling, Storage, and Disposal
Aryl chloroformates are hazardous materials and must be handled with appropriate safety precautions.
Hazard Identification and Personal Protective Equipment (PPE)
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Toxicity: Aryl chloroformates are toxic if swallowed, in contact with skin, or if inhaled.[5] They are corrosive and can cause severe skin burns and eye damage.
-
Reactivity: They react with water, alcohols, and amines. The reaction with water produces hydrochloric acid.
-
PPE: When handling 4-Fluoro-3-methylphenyl carbonochloridate, it is imperative to wear chemical-resistant gloves, a lab coat, and chemical splash goggles. All manipulations should be carried out in a certified chemical fume hood to avoid inhalation of vapors.
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as bases, alcohols, and amines.
Disposal
Waste material should be treated as hazardous. Small quantities can be slowly and carefully added to a stirred, cold solution of sodium hydroxide to hydrolyze the chloroformate. The resulting solution should be neutralized before disposal in accordance with local regulations.
Applications in Drug Discovery and Medicinal Chemistry
The 4-fluoro-3-methylphenyl moiety is a valuable pharmacophore in drug design. The presence of a fluorine atom can block metabolic oxidation at the para-position, enhancing the metabolic stability and bioavailability of a drug candidate. The methyl group provides a point for steric and electronic modulation.
4-Fluoro-3-methylphenyl carbonochloridate serves as a key reagent for introducing this beneficial structural motif into a variety of molecular scaffolds. It can be used to synthesize:
-
Carbonates: By reacting with alcohols or phenols.
-
Carbamates: By reacting with primary or secondary amines. These are important functional groups in many active pharmaceutical ingredients (APIs).
-
Ureas: Through reaction with amines to form a carbamate, which can be further derivatized.
The strategic use of this reagent allows medicinal chemists to rapidly generate libraries of compounds with modified pharmacokinetic and pharmacodynamic profiles, accelerating the lead optimization process in drug discovery.
Conclusion
4-Fluoro-3-methylphenyl carbonochloridate is a valuable and reactive intermediate for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its synthesis requires careful handling of hazardous reagents, but the protocols are well-established. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective and responsible use in research and development. The ability to strategically introduce the 4-fluoro-3-methylphenyl group provides a powerful tool for medicinal chemists to enhance the properties of potential drug candidates.
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ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectra of (4‐fluorophenyl)(phenyl) phosphine oxide (4‐FPO), epoxy resin (EP), and EP/4‐FPO. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectrum of p-nitrophenyl chloroformate-PLA-PEG-FOL (500 MHz, CDCl 3 ). Retrieved from [Link]
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